molecular formula C13H14O3 B13461078 1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B13461078
M. Wt: 218.25 g/mol
InChI Key: CNENQROZALCPTG-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the oxabicyclohexane family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of both a phenyl group and a carboxylic acid functional group makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves a series of organic reactions. One common method is the [2+2] cycloaddition reaction, which is facilitated by photochemistry. This reaction involves the combination of a diene and an alkene under UV light to form the bicyclic structure. The reaction conditions often require a mercury lamp and specialized glassware, making it challenging to scale up . Industrial production methods may involve more efficient catalytic processes to improve yield and scalability.

Chemical Reactions Analysis

1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methyl group to a carboxylic acid, increasing the compound’s polarity and reactivity.

    Reduction: The phenyl group can be hydrogenated to form a cyclohexyl group, altering the compound’s physical properties.

    Substitution: The carboxylic acid group can be esterified or amidated, forming esters or amides, respectively.

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with various molecular targets. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can be compared with other oxabicyclohexane derivatives, such as:

The unique combination of a phenyl group and a carboxylic acid in 1-Methyl-3-phenyl-2-oxabicyclo[21

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

InChI

InChI=1S/C13H14O3/c1-12-7-13(8-12,11(14)15)10(16-12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,15)

InChI Key

CNENQROZALCPTG-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(C(O2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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